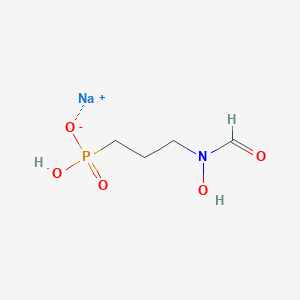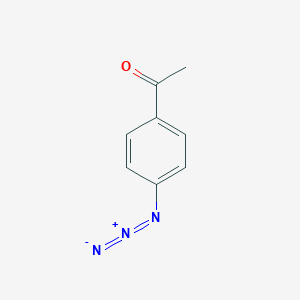
1-(4-Azidofenil)etanona
Descripción general
Descripción
1-(4-Azidophenyl)ethanone is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to an ethanone group
Aplicaciones Científicas De Investigación
1-(4-Azidophenyl)ethanone has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and materials with specific properties.
Medicinal Chemistry: Serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Synthetic Organic Chemistry: Utilized in the development of new synthetic methodologies and the preparation of complex organic molecules.
Mecanismo De Acción
Target of Action
It’s worth noting that azido compounds are often used in click chemistry due to their ability to react with alkynes, forming stable triazole rings . This suggests that the azido group in 1-(4-Azidophenyl)ethanone could potentially interact with alkyne-containing biomolecules in the body.
Mode of Action
Based on the properties of azido compounds, it’s plausible that the azido group in 1-(4-azidophenyl)ethanone could undergo a click reaction with alkyne-containing biomolecules, leading to changes in their structure and function .
Result of Action
It’s worth noting that azido compounds can have various biological effects depending on their specific targets and the nature of their interactions .
Análisis Bioquímico
Biochemical Properties
1-(4-Azidophenyl)ethanone is involved in various biochemical reactions. It is used as a precursor in the synthesis of isatin conjugated 4-azidopyrazolines
Cellular Effects
Its derivatives, such as isatin conjugated 4-azidopyrazolines, have been evaluated for anti-bacterial and in vitro anti-cancer properties
Molecular Mechanism
It is known to participate in the synthesis of isatin conjugated 4-azidopyrazolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Azidophenyl)ethanone can be synthesized through the diazotization of p-aminoacetophenone followed by treatment with sodium azide. The process involves the following steps:
- p-Aminoacetophenone is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield 1-(4-Azidophenyl)ethanone.
The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium intermediate and ensure a high yield of the azide product.
Industrial Production Methods
While specific industrial production methods for 1-(4-Azidophenyl)ethanone are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure safety and efficiency on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Azidophenyl)ethanone undergoes various types of chemical reactions, including:
Thermal Decomposition: The azide group can decompose upon heating, leading to the formation of reactive nitrene intermediates.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out under controlled heating conditions.
Cycloaddition: Requires the presence of alkynes and often a catalyst, such as copper(I) salts.
Substitution: Involves reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Nitrene Intermediates: Formed during thermal decomposition.
Triazoles: Formed during cycloaddition reactions.
Substituted Phenyl Ethanones: Formed during electrophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Azidophenyl)ethanone
- 1-(3-Azidophenyl)ethanone
- 4-Azidobenzaldehyde
Uniqueness
1-(4-Azidophenyl)ethanone is unique due to the position of the azide group on the para position of the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its ortho and meta counterparts, the para-substituted compound often exhibits different reactivity patterns and product distributions in chemical reactions .
Propiedades
IUPAC Name |
1-(4-azidophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIDYFBEXCCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403438 | |
| Record name | 1-(4-azidophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20062-24-2 | |
| Record name | 1-(4-azidophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-azidophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-Azidophenyl)ethanone in the synthesis of the described isatin conjugated 4-azidopyrazoline derivatives?
A1: 1-(4-Azidophenyl)ethanone serves as a crucial starting material in the multi-step synthesis of the isatin conjugated 4-azidopyrazoline derivatives. [] The synthesis begins with the diazotization of p-aminoacetophenone, followed by a reaction with sodium azide to yield 1-(4-Azidophenyl)ethanone. This compound then undergoes a series of reactions, including Claisen-Schmidt condensation, pyrazoline formation, and finally, condensation with isatin, to produce the target compounds. Therefore, 1-(4-Azidophenyl)ethanone plays a vital role as a molecular scaffold upon which the final, more complex structures are built.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


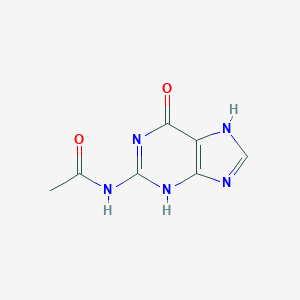
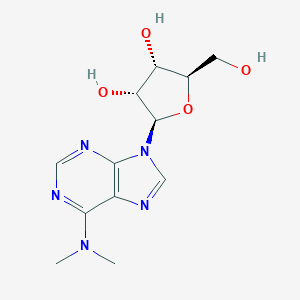
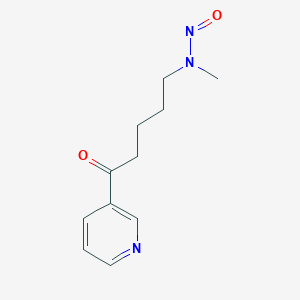
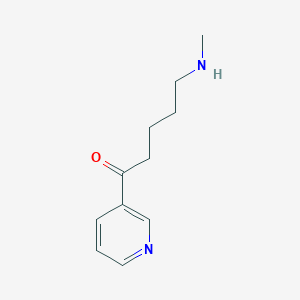
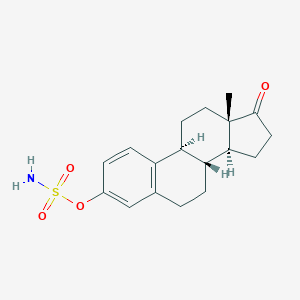
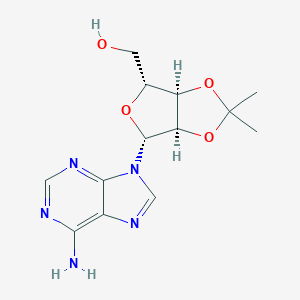
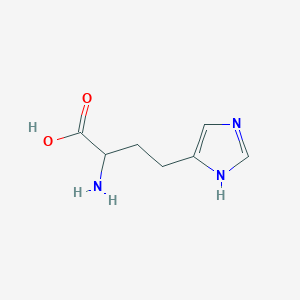
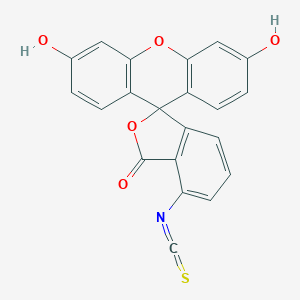
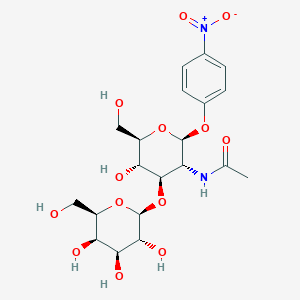
![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)
